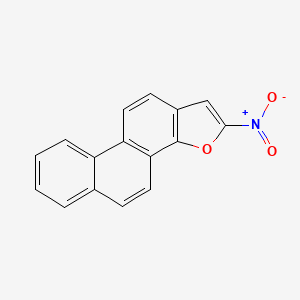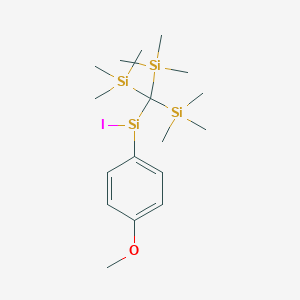
5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one is an organic compound that features both chloroaniline and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one typically involves the reaction of 4-chloroaniline with 4-nitrobenzaldehyde under specific conditions. The reaction may proceed through a condensation mechanism, often facilitated by a base such as sodium hydroxide or potassium carbonate. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The chloro group in the chloroaniline moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of both chloroaniline and nitrophenyl groups may contribute to its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its unique chemical structure may impart desirable properties to the final products.
類似化合物との比較
Similar Compounds
- 5-(4-Bromoanilino)-1-(4-nitrophenyl)pent-1-en-3-one
- 5-(4-Methoxyanilino)-1-(4-nitrophenyl)pent-1-en-3-one
- 5-(4-Fluoroanilino)-1-(4-nitrophenyl)pent-1-en-3-one
Uniqueness
The uniqueness of 5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one lies in the presence of the chloroaniline group, which may impart distinct chemical and biological properties compared to its analogs. The chloro group can influence the compound’s reactivity and interactions with biological targets, making it a subject of interest in various research fields.
特性
| 116485-05-3 | |
分子式 |
C17H15ClN2O3 |
分子量 |
330.8 g/mol |
IUPAC名 |
5-(4-chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one |
InChI |
InChI=1S/C17H15ClN2O3/c18-14-4-6-15(7-5-14)19-12-11-17(21)10-3-13-1-8-16(9-2-13)20(22)23/h1-10,19H,11-12H2 |
InChIキー |
OKEGVPKWPGBOCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)CCNC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-](/img/structure/B14300971.png)



![2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14301043.png)
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
